molecular formula C12H17NO3 B11968585 N-(3,4-Dimethoxy-benzyl)-propionamide CAS No. 65609-26-9

N-(3,4-Dimethoxy-benzyl)-propionamide

Katalognummer: B11968585
CAS-Nummer: 65609-26-9
Molekulargewicht: 223.27 g/mol
InChI-Schlüssel: NVKFZFFKSDIGSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-Dimethoxy-benzyl)-propionamide is an organic compound characterized by the presence of a benzyl group substituted with two methoxy groups at the 3 and 4 positions, and a propionamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxy-benzyl)-propionamide typically involves the reaction of 3,4-dimethoxybenzylamine with propionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3,4-Dimethoxybenzylamine+Propionyl chlorideThis compound+HCl\text{3,4-Dimethoxybenzylamine} + \text{Propionyl chloride} \rightarrow \text{this compound} + \text{HCl} 3,4-Dimethoxybenzylamine+Propionyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4-Dimethoxy-benzyl)-propionamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of N-(3,4-dimethoxy-benzyl)-propylamine.

    Substitution: Formation of nitrated or halogenated derivatives of the benzyl group.

Wissenschaftliche Forschungsanwendungen

N-(3,4-Dimethoxy-benzyl)-propionamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(3,4-Dimethoxy-benzyl)-propionamide involves its interaction with specific molecular targets and pathways. The methoxy groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The amide group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(3,4-Dimethoxy-benzyl)-acetamide: Similar structure with an acetamide group instead of a propionamide group.

    N-(3,4-Dimethoxy-benzyl)-butyramide: Similar structure with a butyramide group instead of a propionamide group.

    3,4-Dimethoxybenzylamine: The parent amine without the amide group.

Uniqueness

N-(3,4-Dimethoxy-benzyl)-propionamide is unique due to the presence of the propionamide group, which can influence its chemical reactivity and biological activity compared to its analogs

Eigenschaften

CAS-Nummer

65609-26-9

Molekularformel

C12H17NO3

Molekulargewicht

223.27 g/mol

IUPAC-Name

N-[(3,4-dimethoxyphenyl)methyl]propanamide

InChI

InChI=1S/C12H17NO3/c1-4-12(14)13-8-9-5-6-10(15-2)11(7-9)16-3/h5-7H,4,8H2,1-3H3,(H,13,14)

InChI-Schlüssel

NVKFZFFKSDIGSY-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)NCC1=CC(=C(C=C1)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.